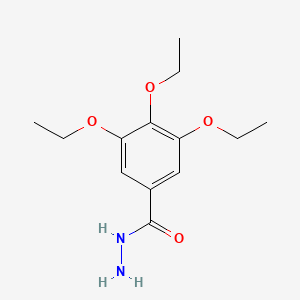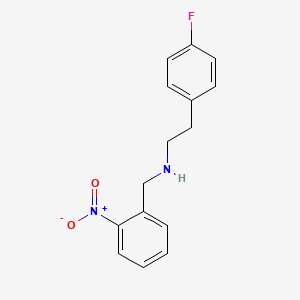
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-N-(2-nitrobenzyl)ethanamine, also known as 4-Fluoronitrobenzeneethanamine (4-FNE), is a novel synthetic drug that has been studied for its potential therapeutic applications. 4-FNE was first synthesized in the early 2000s and has since been studied for its potential use in the treatment of various diseases and disorders.
科学研究应用
4-FNE has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. In particular, it has been studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been studied for its potential to reduce inflammation and for its neuroprotective effects.
作用机制
The mechanism of action of 4-FNE is not yet fully understood. However, it is believed that 4-FNE works by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes are involved in the metabolism of various drugs and hormones, and thus, their inhibition can lead to an increase in the levels of these drugs and hormones. In addition, 4-FNE has been shown to reduce inflammation and to have neuroprotective effects.
Biochemical and Physiological Effects
4-FNE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce inflammation and to have neuroprotective effects. It has also been shown to increase the levels of certain hormones and neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The advantages of using 4-FNE in lab experiments include its low cost and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying various diseases and disorders. However, there are some limitations to using 4-FNE in lab experiments. For example, it has been shown to have a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to study its effects in detail.
未来方向
There are a variety of possible future directions for the study of 4-FNE. For example, further research could be done to better understand its mechanism of action and to identify possible therapeutic applications. Additionally, research could be done to determine the optimal dosage for its use in lab experiments and to develop more efficient synthesis methods. Finally, research could be done to identify possible side effects and to determine the long-term effects of 4-FNE.
合成方法
4-FNE can be synthesized in a two-step process. First, 2-nitrobenzyl alcohol is reacted with 4-fluorophenylmagnesium bromide in the presence of anhydrous potassium carbonate to form 4-fluoronitrobenzeneethanamine. The second step involves the reduction of the nitro group to an amino group, which can be achieved by treating the 4-fluoronitrobenzeneethanamine with sodium borohydride.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVPRVIQHQQGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366326 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355816-87-4 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


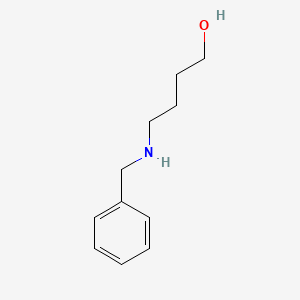

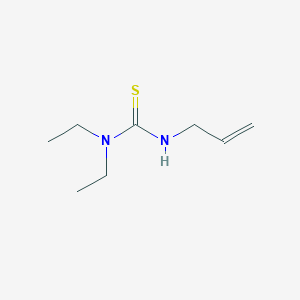
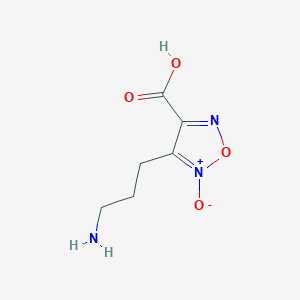

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)
![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
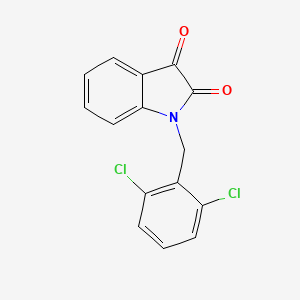
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

